8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a synthetic, heterocyclic small molecule (C14H11BrN2O, MW 303.16) belonging to the imidazo[1,2-a]pyridine family, a class recognized as a 'privileged structure' in drug discovery. The compound features a unique 2,3,8-trisubstitution pattern combining a 2-phenyl ring, a 3-methoxy group, and an 8-bromo substituent.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
CAS No. 89193-06-6
Cat. No. B12940986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
CAS89193-06-6
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2N1C=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C14H11BrN2O/c1-18-14-12(10-6-3-2-4-7-10)16-13-11(15)8-5-9-17(13)14/h2-9H,1H3
InChIKeyQVAMPTUXAFRTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89193-06-6): A Trisubstituted Imidazopyridine Scaffold for Medicinal Chemistry


8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a synthetic, heterocyclic small molecule (C14H11BrN2O, MW 303.16) belonging to the imidazo[1,2-a]pyridine family, a class recognized as a 'privileged structure' in drug discovery . The compound features a unique 2,3,8-trisubstitution pattern combining a 2-phenyl ring, a 3-methoxy group, and an 8-bromo substituent. The commercial availability of this specific advanced intermediate at 97% purity makes it a ready-to-use building block for further synthetic elaboration, particularly at the C8 position via cross-coupling reactions.

Why the 2,3,8-Trisubstitution Pattern of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine Cannot Be Replaced by Common Analogs


In the imidazo[1,2-a]pyridine series, biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents. For example, in related 2-phenylimidazo[1,2-a]pyridineacetamides, substitution at position 8 with lipophilic groups was found to be a 'crucial feature for high binding affinity and selectivity toward [the] Peripheral Benzodiazepine Receptor' [1]. Therefore, simple analogs like 8-bromo-2-phenylimidazo[1,2-a]pyridine or 8-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine cannot recapitulate the distinct electronic and steric profile created by the specific combination of a C3-methoxy and C2-phenyl group on the 8-bromo core. This unique arrangement dictates its reactivity as a synthetic intermediate and its potential interaction with biological targets.

Product-Specific Quantitative Evidence for Procuring 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89193-06-6)


Synthetic Utility: The C8 Bromine as a Unique Functional Handle for Late-Stage Diversification

The primary differentiator of this scaffold is the presence of a bromine atom at the C8 position, which provides a selective handle for palladium-catalyzed cross-coupling reactions. This contrasts with the unsubstituted core scaffold, 2-phenylimidazo[1,2-a]pyridine (CAS 3475-97-2), which lacks a reactive site at this position. The bromine atom in 8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine allows for chemoselective C–C or C–N bond formations, enabling the rapid generation of C8-diversified libraries .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Molecular Properties and Drug-Likeness: A Profile Distinct from Non-Brominated Analogs

The introduction of a bromine atom significantly alters the lipophilicity of the scaffold, a key parameter in drug design. The target compound has a calculated LogP of 3.77 , which is higher than the unsubstituted core or chloro analogs. This increased lipophilicity, combined with a molecular weight of 303.16 g/mol and 0 H-bond donors , presents a distinct property profile that can be exploited to modulate membrane permeability and metabolic stability.

Medicinal Chemistry Physicochemical Properties LogP Lead Optimization

Structural Confirmation and Purity: A Defined Single Entity for Reproducible Research

The compound is supplied as a single, defined chemical entity with a specified purity of 97% . This contrasts with sourcing the core scaffold and performing an in-house bromination and methoxylation sequence, which may yield a mixture of regioisomers and require extensive purification. The commercially available product provides the exact regioisomer, confirmed by its SMILES notation: COC1=C(C2=CC=CC=C2)N=C3C(Br)=CC=CN31 , ensuring experimental reproducibility.

Procurement Standard Analytical Chemistry Reproducibility

High-Impact Application Scenarios for 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine Based on Established Evidence


Parallel Library Synthesis via C8 Diversification

The C8-bromo substituent is an ideal anchor for generating a library of analogs via parallel Suzuki-Miyaura coupling. A medicinal chemistry team can react 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine with a diverse set of aryl and heteroaryl boronic acids/esters in a 96-well plate format. This enables a rapid exploration of the C8 vector's impact on a biological target without the need to develop a new synthetic route for each C8-substituted analog, as highlighted by the unique reactivity of the C–Br bond [1]. The 2-phenyl-3-methoxy substitution remains constant, allowing for a clean interpretation of SAR for the C8 position.

Physicochemical Property Optimization for CNS Drug Targets

For programs targeting CNS receptors, the elevated LogP of 3.77 [1] serves as a starting point for lead optimization. Researchers can use this scaffold to probe the lipophilic tolerance of a binding pocket. By strategically substituting the C8-bromine with polar groups, the LogP can be systematically reduced, creating a property gradient to correlate with in vitro ADME parameters like MDCK permeability. This approach is based on the distinct physicochemical signature confirmed for this compound .

Investigating Peripheral Benzodiazepine Receptor (PBR) Ligands

Based on class-level evidence that 'substitution on the imidazopyridine nucleus at position 8 with lipophilic substituents' is 'crucial for high binding affinity and selectivity toward PBR' [1], this compound serves as a key intermediate to develop new PBR ligands. It contains the required 2-phenyl group, and the C8-bromo handle allows researchers to install a variety of lipophilic side chains directly. This strategy, guided by established SAR from the literature, is a faster path to novel PBR ligands than de novo core synthesis.

A Defined Key Intermediate for Kinase Inhibitor Programs

The imidazo[1,2-a]pyridine core is a recognized scaffold for kinase inhibition . By starting from this pre-functionalized 8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine, medicinal chemists can bypass early-stage synthetic challenges. The compound serves as a single, high-purity, versatile fragment (MW 303.16) that can be rapidly elaborated in multiple directions to engage diverse kinase hinge regions and hydrophobic back pockets, thereby accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.